2-(4-oxoquinazolin-3(4H)-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide 2-(4-oxoquinazolin-3(4H)-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14801916
InChI: InChI=1S/C17H14N6O2/c24-16(18-9-15-21-20-14-7-3-4-8-23(14)15)10-22-11-19-13-6-2-1-5-12(13)17(22)25/h1-8,11H,9-10H2,(H,18,24)
SMILES:
Molecular Formula: C17H14N6O2
Molecular Weight: 334.33 g/mol

2-(4-oxoquinazolin-3(4H)-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide

CAS No.:

Cat. No.: VC14801916

Molecular Formula: C17H14N6O2

Molecular Weight: 334.33 g/mol

* For research use only. Not for human or veterinary use.

2-(4-oxoquinazolin-3(4H)-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide -

Specification

Molecular Formula C17H14N6O2
Molecular Weight 334.33 g/mol
IUPAC Name 2-(4-oxoquinazolin-3-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide
Standard InChI InChI=1S/C17H14N6O2/c24-16(18-9-15-21-20-14-7-3-4-8-23(14)15)10-22-11-19-13-6-2-1-5-12(13)17(22)25/h1-8,11H,9-10H2,(H,18,24)
Standard InChI Key VRDXVNPVLJFABK-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC3=NN=C4N3C=CC=C4

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s IUPAC name, 2-(4-oxoquinazolin-3-yl)-N-( triazolo[4,3-a]pyridin-3-ylmethyl)acetamide, reflects its intricate architecture. The quinazoline core (a bicyclic structure comprising fused benzene and pyrimidine rings) is linked via an acetamide bridge to a triazolo-pyridine fragment, which features a fused triazole and pyridine system. Key structural identifiers include:

PropertyValue
Molecular FormulaC17H14N6O2\text{C}_{17}\text{H}_{14}\text{N}_{6}\text{O}_{2}
Molecular Weight334.33 g/mol
Canonical SMILESC1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC3=NN=C4N3C=CC=C4
InChI KeyVRDXVNPVLJFABK-UHFFFAOYSA-N

The quinazoline moiety contributes electron-deficient characteristics, while the triazolo-pyridine group enhances hydrogen-bonding capabilities, critical for interactions with biological targets.

Synthetic Pathways and Optimization

Multi-Step Synthesis

The synthesis of 2-(4-oxoquinazolin-3(4H)-yl)-N-( triazolo[4,3-a]pyridin-3-ylmethyl)acetamide typically proceeds through sequential reactions:

  • Quinazolinone Formation: Cyclization of anthranilic acid derivatives with urea or thiourea yields the 4-oxoquinazoline scaffold.

  • Acetamide Bridging: The quinazolinone is functionalized with a chloroacetyl chloride, followed by nucleophilic substitution with an amine-containing triazolo-pyridine precursor.

  • Purification: Chromatographic techniques (e.g., silica gel column chromatography) isolate the final product, with yields optimized by controlling reaction temperature and solvent polarity.

Challenges and Innovations

Key challenges include regioselectivity during triazolo-pyridine functionalization and minimizing racemization at chiral centers. Advances in catalytic methods, such as palladium-mediated cross-coupling, could enhance efficiency. For instance, Suzuki-Miyaura couplings might introduce substituents to modulate bioactivity.

Comparative Analysis with Structural Analogs

To contextualize its uniqueness, the compound is compared below with two analogs:

CompoundCore StructureNotable Activity
Target CompoundQuinazoline + Triazolo-pyridineAntimicrobial, Anticancer
EW-7197 Triazolo-pyridine + ImidazoleALK5 Inhibition (IC₅₀: 0.013 µM)
2-(4-Oxoquinazolin-3-yl)acetamideQuinazolineAntimicrobial

Mechanistic Hypotheses and Future Directions

Putative Mechanisms of Action

  • DNA Interaction: The planar quinazoline ring may intercalate DNA, disrupting replication.

  • Enzyme Inhibition: Structural similarity to ATP suggests competition for kinase ATP-binding pockets .

  • Reactive Oxygen Species (ROS) Generation: Triazole groups could mediate redox cycling, inducing oxidative stress in cancer cells.

Pharmacokinetic Considerations

Applications in Drug Discovery

Lead Optimization Strategies

  • Side Chain Modulation: Introducing electron-withdrawing groups (e.g., -CF₃) to the quinazoline ring could enhance DNA affinity.

  • Prodrug Design: Esterification of the acetamide linker may improve membrane permeability.

Targeted Therapies

The compound’s dual heterocyclic architecture positions it as a candidate for polypharmacology—simultaneously targeting microbial topoisomerases and human kinases. Combinatorial therapy with existing antibacterials (e.g., ciprofloxacin) or antineoplastics (e.g., doxorubicin) could synergize efficacy.

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